6-Cyclopentyloxy-1H-indazol-3-ylamine is a chemical compound belonging to the indazole family, characterized by the presence of a cyclopentyloxy group attached to the indazole ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound is synthesized through various methods that involve the modification of indazole derivatives. Indazoles, in general, are known for their diverse pharmacological properties, making them valuable in pharmaceutical research.
6-Cyclopentyloxy-1H-indazol-3-ylamine can be classified as:
The synthesis of 6-Cyclopentyloxy-1H-indazol-3-ylamine can be approached through several methods. One notable method involves the use of cyclization reactions that form the indazole structure from simpler precursors.
The molecular structure of 6-Cyclopentyloxy-1H-indazol-3-ylamine can be described using its chemical formula and structural features.
This structure can be visualized using molecular modeling software or through computational chemistry methods.
6-Cyclopentyloxy-1H-indazol-3-ylamine can participate in various chemical reactions due to its functional groups.
The biological activity of 6-Cyclopentyloxy-1H-indazol-3-ylamine is largely dependent on its interaction with specific biological targets.
Understanding the physical and chemical properties of 6-Cyclopentyloxy-1H-indazol-3-ylamine is crucial for its application in scientific research.
These properties influence its behavior in biological assays and potential applications in drug formulation.
6-Cyclopentyloxy-1H-indazol-3-ylamine has several potential applications in scientific research:
The indazole nucleus represents a privileged scaffold in medicinal chemistry, comprising a benzopyrazole system where a benzene ring is fused with a pyrazole ring. This bicyclic heterocycle exists in two tautomeric forms (1H- and 2H-indazole), with the 1H-form being thermodynamically stable and predominantly observed in biologically active molecules. The indazole core provides a rigid planar structure that enables optimal interactions with diverse biological targets, particularly protein kinases and G-protein-coupled receptors. Its hydrogen bonding capability through the pyrazole nitrogen atoms (N1 and N2) and the C3 position facilitates targeted molecular recognition, while the aromatic system permits π-π stacking interactions with receptor hydrophobic pockets. The remarkable versatility of this scaffold is evidenced by its presence in compounds spanning multiple therapeutic areas, including oncology, neuroscience, and inflammation [3].
The electronic distribution across the indazole ring creates distinct regions of electron density that influence binding affinity and selectivity. The C3 position is especially reactive for electrophilic substitution, making it a prime site for functionalization to modulate electronic and steric properties. Introduction of amino groups at C3, as in 1H-indazol-3-amine, significantly enhances hydrogen bonding potential and basicity, serving as a key pharmacophore in kinase inhibitors. The pKa of the 3-amino group in simple indazoles typically ranges between 15-16, allowing it to form stable salt bridges with aspartate or glutamate residues in enzyme active sites under physiological conditions [3]. This balanced combination of hydrogen bond donor/acceptor capacity, aromatic character, and metabolic stability makes the indazole scaffold superior to related heterocycles like indoles for drug design applications requiring target engagement and pharmacokinetic optimization.
6-Cyclopentyloxy-1H-indazol-3-ylamine represents a strategically modified indazole derivative that incorporates two critical structural features: a 3-amino group and a 6-cyclopentyloxy substituent. This compound exemplifies the rational optimization of indazole-based pharmacophores through targeted substitution to enhance pharmacological properties. The 6-position substituent significantly influences electronic properties and steric bulk, while the alkoxy linkage provides conformational flexibility. The cyclopentyl ring offers a balance between lipophilicity and metabolic stability—superior to smaller alkyl chains (which reduce potency) and bulkier aryl groups (which may compromise solubility). This specific substitution pattern positions 6-cyclopentyloxy-1H-indazol-3-ylamine as a key intermediate for synthesizing kinase inhibitors with improved selectivity profiles [2] [5].
The compound's design leverages structure-activity relationship (SAR) principles derived from simpler aminoindazoles. Basic indazole amines like 1H-indazol-3-amine (PubChem CID: 13399) and 6-aminoindazole (CAS# 6967-12-0) demonstrate moderate biological activity but suffer from rapid metabolism and suboptimal pharmacokinetics [2]. The cyclopentyloxy moiety specifically addresses these limitations by increasing lipophilicity (predicted logP enhancement of 1.5-2 units compared to 6-H analogues) while maintaining sufficient aqueous solubility through the ether oxygen's hydrogen bonding capacity. This modification also introduces three-dimensionality through the puckered cyclopentane ring, enabling interactions with allosteric binding pockets inaccessible to planar scaffolds. Researchers have exploited these properties to develop compounds with enhanced blood-brain barrier penetration for CNS targets and improved tissue distribution for oncology applications. The compound's versatility is evidenced by its utility across multiple drug discovery programs targeting cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and Janus kinases (JAKs), where it serves as a critical building block for structure-based drug design [2].
CAS No.:
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0